N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide, commonly known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. The compound is known to inhibit the activity of histone acetyltransferases (HATs), which play an important role in the regulation of gene expression.
Scientific Research Applications
Antiviral Activity
The compound, being a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole, may have potential antiviral activity. In a study, similar compounds were synthesized and tested for their anti-tobacco mosaic virus activity . The bioassay tests showed that certain derivatives possessed certain anti-tobacco mosaic virus activity .
Antifungal Activity
Sulfonamide derivatives, which this compound is a part of, have been reported to possess antifungal properties . This suggests that the compound could potentially be used in the development of antifungal medications or treatments .
Herbicidal Properties
Sulfonamide derivatives have also been reported to have herbicidal properties . This indicates that the compound could potentially be used in the development of herbicides for agricultural applications .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which this compound is a derivative of, have displayed anticonvulsant properties . This suggests that the compound could potentially be used in the development of anticonvulsant medications .
Antibacterial Properties
1,3,4-thiadiazoles have also displayed antibacterial properties . This indicates that the compound could potentially be used in the development of antibacterial medications .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been observed to have antitumor and cytotoxic activities . This suggests that the compound could potentially be used in the development of antitumor or cytotoxic drugs .
Mechanism of Action
Target of Action
Similar compounds with a thiazole moiety have been reported to have a wide range of biological activities, including antifungal, antimicrobial, and antitumor effects .
Mode of Action
It’s worth noting that compounds with a thiazole moiety often display interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties .
Biochemical Pathways
Similar compounds with a thiazole moiety have been reported to inhibit the growth of tumor cells .
Result of Action
Similar compounds with a thiazole moiety have been reported to possess certain anti-tobacco mosaic virus activity .
properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVHNNUPWLODHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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